molecular formula C10H9BrN2O B1444539 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine CAS No. 1383468-70-9

3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine

Cat. No.: B1444539
CAS No.: 1383468-70-9
M. Wt: 253.09 g/mol
InChI Key: VPIFKCOPBQCZGJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine (CAS 1383468-70-9) is a valuable brominated naphthyridine derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Its molecular formula is C 10 H 9 BrN 2 O with a molecular weight of 253.10 . The bromine substituent at the 3-position makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse structural motifs and create novel compound libraries. This compound is a functionalized 1,6-naphthyridine, a privileged scaffold in the development of kinase inhibitors . Specifically, naphthyridine-based compounds are investigated as potent and selective Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases like ulcerative colitis . The structure is characterized by its SMILES notation, CC1=NC=CC2=NC(=C(C=C12)Br)OC, and the InChIKey VPIFKCOPBQCZGJ-UHFFFAOYSA-N . Researchers should handle this material with care. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-2-methoxy-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-7-5-8(11)10(14-2)13-9(7)3-4-12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIFKCOPBQCZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=NC(=C(C=C12)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248518
Record name 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383468-70-9
Record name 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383468-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine, 3-bromo-2-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis:

  • Starting Material Preparation:

    • Begin with 4-cyano-3-pyridylacetonitrile, which is methylated at the methylene group to yield 2-(4-cyano-3-pyridyl)propionitrile.
  • Cyclization:

    • Treat the nitrile intermediate with anhydrous hydrogen bromide in ethyl ether to induce cyclization, producing 3-amino-1-bromo-4-methyl-2,6-naphthyridine.
  • Halogenation:

    • The amino group at position 3 can be replaced by bromine via diazotization in hydrobromic acid, yielding 1,3-dibromo derivatives.
  • Nucleophilic Substitution:

    • Treatment of 1,3-dibromo compounds with sodium methoxide in methanol selectively substitutes bromine at position 1 with a methoxy group, forming 3-bromo-1-methoxy-4-methyl-2,6-naphthyridine.
  • Purification and Characterization:

    • The final compounds are purified by standard methods such as recrystallization or chromatography.
    • Characterization includes UV, IR, and NMR spectroscopy to confirm substitution patterns and purity.

Bromination and Methoxylation Specifics

  • Bromination:

    • Bromination of naphthyridine derivatives can be achieved via electrophilic aromatic substitution using bromine sources or via diazotization of amino precursors followed by substitution with bromide ions.
    • Bromine substitution is regioselective, often favoring positions activated by electron-donating groups or ring nitrogen atoms.
  • Methoxylation:

    • Methoxy groups are introduced via nucleophilic substitution of halogen atoms (typically bromine) by methoxide ions.
    • This substitution is facilitated by the higher reactivity of bromine at certain positions (e.g., position 1 in 1,3-dibromo derivatives) and is performed under mild conditions to preserve other functional groups.

Alternative Synthetic Routes and Catalytic Methods

  • Catalytic Cyclization:

    • Methods involving the condensation of 3-aminopyridines with aldehydes or ketones in the presence of catalysts such as ferrous sulfate under acidic reflux can yield polysubstituted naphthyridines, potentially adaptable for 1,6-naphthyridines with appropriate substituents.
  • Oxidative Bromination:

    • Bromination can also be achieved using brominating agents under oxidative conditions, sometimes involving N-oxide intermediates to direct substitution regioselectively.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Methylation Alkylation of 4-cyano-3-pyridylacetonitrile 2-(4-cyano-3-pyridyl)propionitrile Side chain methylation
2 Cyclization Anhydrous HBr in ethyl ether 3-amino-1-bromo-4-methyl-2,6-naphthyridine Ring closure forming naphthyridine core
3 Diazotization & Bromination NaNO2/HBr (diazotization) 1,3-dibromo-4-methyl-2,6-naphthyridine Amino to bromine substitution at position 3
4 Nucleophilic substitution NaOMe in methanol 3-bromo-1-methoxy-4-methyl-2,6-naphthyridine Selective bromine substitution by methoxy
5 Purification & Characterization Recrystallization, spectroscopy Final purified compound UV, IR, NMR confirm structure

Research Findings and Considerations

  • The regioselectivity of bromination and methoxylation steps is influenced by the electronic effects of substituents and ring nitrogen atoms.
  • The amino group at position 3 is a useful handle for introducing bromine via diazotization.
  • Methoxy substitution preferentially occurs at bromine sites with higher reactivity, typically at position 1 in dibromo derivatives.
  • The described synthetic route allows for the preparation of 3-bromo-1-methoxy derivatives with methyl substitution, which can be adapted for the 1,6-naphthyridine isomer by adjusting starting materials and reaction conditions.
  • Spectroscopic data (UV, IR, NMR) provide confirmation of substitution patterns and purity, with characteristic shifts observed for amino, bromo, and methoxy substituents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core, enhancing their chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity
Research has indicated that naphthyridine derivatives exhibit potent antiparasitic properties. For instance, compounds related to 1,6-naphthyridines have shown activity against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria. The introduction of bromine and methoxy groups in 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine may enhance its bioactivity through improved interaction with biological targets .

Anticancer Properties
Naphthyridine derivatives have been evaluated for their anticancer potential. Studies have highlighted that certain fused naphthyridines possess cytotoxic activity against human cancer cell lines such as HL-60 and HeLa cells. The mechanism of action often involves the inhibition of topoisomerases, which are critical for DNA replication and repair . The structural features of this compound may contribute to similar effects.

Antibacterial and Antiviral Effects
The compound has been investigated for its antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria. Additionally, some naphthyridine derivatives have shown antiviral activity, making them candidates for further development as therapeutic agents .

Chemical Applications

Ligands in Coordination Chemistry
The unique electronic properties of this compound allow it to function as a ligand in coordination complexes. These complexes can be utilized in catalysis and as sensors due to their ability to form stable metal-ligand interactions .

Organic Light Emitting Diodes (OLEDs)
Recent studies suggest that naphthyridine derivatives can be employed in the fabrication of OLEDs due to their favorable photophysical properties. The incorporation of bromine and methoxy groups can enhance the electronic properties necessary for efficient light emission .

Activity TypeTarget Organism/Cell TypeCompound EffectivenessReference
AntimalarialPlasmodium falciparumHigh
AnticancerHL-60, HeLaCytotoxic
AntibacterialVarious BacteriaModerate
AntiviralVarious VirusesUnder Investigation

Case Studies

Case Study 1: Antiparasitic Efficacy
A series of experiments evaluated the antiparasitic activity of various naphthyridine derivatives, including this compound. In vitro assays demonstrated significant inhibition of Leishmania species, suggesting potential as a treatment for leishmaniasis . Further studies are needed to assess in vivo efficacy.

Case Study 2: Synthesis and Applications in OLEDs
Research conducted on the synthesis of this compound explored its application in OLED technology. The compound was incorporated into device architectures, showing promising results in terms of efficiency and stability under operational conditions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar 1,6-Naphthyridine Derivatives

Structural and Substituent Variations

Table 1: Key Structural Differences Among Analogues
Compound Name Substituents (Position) Molecular Formula Key Features
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine Br (3), OMe (2), Me (5) C₁₀H₉BrN₂O Balanced reactivity and steric bulk
8-Bromo-1,6-naphthyridin-5-amine Br (8), NH₂ (5) C₈H₆BrN₃ Bioactive intermediate; amino group enhances nucleophilicity
5-Chloro-8-iodo-1,6-naphthyridine Cl (5), I (8) C₈H₄ClIN₂ Dual halogenation; heavy atom effects
3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine I (3), OMe (2), Me (5) C₁₀H₉IN₂O Iodine increases polarizability
3-Bromo-5-ethyl-1,6-naphthyridin-2(1H)-one Br (3), Et (5), ketone (2) C₁₀H₁₀BrN₂O Ethyl group enhances lipophilicity

Key Insights :

  • Halogen Position : Bromine at position 3 (target compound) vs. 8 (8-bromo derivative) alters regioselectivity in cross-coupling reactions .
  • Functional Groups: Methoxy (electron-donating) vs. amino (nucleophilic) groups direct reactivity toward electrophilic or nucleophilic pathways .
  • Halogen Type : Iodine (larger atomic radius) in 3-iodo analogue increases molecular weight and polarizability compared to bromine .

Key Insights :

  • The target compound’s methyl group may hinder sterically demanding reactions compared to smaller substituents (e.g., hydrogen) .
  • Methoxy groups in position 2 (as in the target compound) are less prone to displacement than chlorines in position 4 .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight (Da) Predicted CCS (Ų) Solubility (LogP)*
This compound 252.997 (M+H) 145.2 Moderate (LogP ~2.1)
8-Bromo-1,6-naphthyridin-5-amine 239.06 N/A Low (LogP ~1.8)
5-Chloro-8-iodo-1,6-naphthyridine 290.49 N/A Low (LogP ~3.0)

*LogP estimated via fragment-based methods.

Key Insights :

  • Higher halogen atomic weight (e.g., iodine in 5-Chloro-8-iodo derivative) correlates with increased molecular weight and reduced solubility .
  • Methoxy and methyl groups in the target compound improve solubility compared to purely halogenated analogues .

Biological Activity

3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: C_10H_10BrN_2O
Molecular Weight: 253.095 g/mol
Melting Point: 126-128 °C

The structure of this compound features a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the naphthyridine core. These substituents significantly influence its reactivity and biological activity.

Target Interactions

  • Enzyme Inhibition : Naphthyridines, including this compound, have been shown to interact with various enzymes, leading to inhibition or activation depending on the target. For instance, they can inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Signaling Modulation : The compound influences cell signaling pathways that are critical for cellular processes such as apoptosis and proliferation. This modulation is particularly relevant in cancer biology where dysregulation of these pathways is common.

Biochemical Pathways

The interaction of this compound with biological targets suggests that it may affect multiple biochemical pathways, including those related to:

  • Cell Cycle Regulation
  • Apoptosis Induction
  • Inflammatory Response Modulation

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For example, it has been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors.

Cell Line IC50 (µM)
H1299 (Lung Cancer)10.47
A549 (Lung Cancer)15.03
HeLa (Cervical)12.50

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models when compared to control groups.
  • Antimicrobial Effects : In a comparative study of naphthyridine derivatives, this compound showed superior activity against Bacillus cereus, with minimum inhibitory concentration (MIC) values significantly lower than those of structurally similar compounds.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other naphthyridine derivatives:

Compound Key Features Biological Activity
2-Methoxy-5-methyl-1,6-naphthyridineLacks bromine; lower reactivityLimited anticancer activity
3-Bromo-1,6-naphthyridineLacks methoxy and methyl groups; different profileReduced antimicrobial properties

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 3-bromo-2-methoxy-5-methyl-1,6-naphthyridine?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and coupling patterns. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry. High-performance liquid chromatography (HPLC) with UV detection (>95% purity) ensures minimal impurities, as seen in cyclocondensation protocols .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the bromo and methoxy groups. Avoid exposure to moisture and light, as halogenated naphthyridines are prone to decomposition under ambient conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives via cyclocondensation?

  • Methodological Answer: Use potassium O-ethylxanthate in 1-methylpyrrolidin-2-one at 165°C for 7 hours to achieve >95% yield. Key variables include solvent polarity (to stabilize intermediates), temperature (to overcome activation barriers), and stoichiometric ratios (1:1.2 substrate-to-reagent). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What explains the regioselectivity of halogen displacement in this compound?

  • Methodological Answer: Bromine at the 3-position is less activated due to electron-donating methoxy and methyl groups, making nucleophilic substitution challenging. In contrast, bromine at the 5- or 7-position (activated by the naphthyridine ring’s electron-deficient nature) undergoes Suzuki-Miyaura cross-coupling more readily. DFT calculations can model electronic effects .

Q. How should researchers resolve contradictions in reported yields for halogenation reactions of 1,6-naphthyridines?

  • Methodological Answer: Compare reaction parameters across studies. For example, bromination using POBr₃ at 95°C for 1 hour yields 57% product, while POCl₃ at 130°C for 20 hours achieves 90% chlorination. Discrepancies arise from reagent reactivity, temperature sensitivity, and competing side reactions (e.g., ring degradation) .

Experimental Design and Data Analysis

Q. What strategies enhance the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer: Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos) in a solvent matrix (THF, DMF, dioxane). Use the Aryl Halide Chemistry Informer Library (Merck) to benchmark performance across substrates. Optimize microwave-assisted conditions (100–150°C, 10–30 min) to reduce side products .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against targets like kinases or DNA topoisomerases. Use QSAR models trained on naphthyridine analogs to correlate substituent effects (e.g., methyl vs. ethyl groups) with IC₅₀ values. Validate predictions via in vitro assays (e.g., MIC for antimicrobial activity) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine

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